Methyl Germane Enables Unique <110> Nanowire Orientation vs. Standard Germane
In Vapor-Liquid-Solid (VLS) synthesis of Ge nanowires, the addition of methylgermane (GeH₃CH₃) to a standard GeH₄/H₂ chemistry is demonstrated to induce a transition from <111> to <110> oriented growth [1]. This morphological control is unique to methylgermane; germane alone cannot achieve this transition, enabling the fabrication of complex kinking superstructures with user-defined segment lengths and angles [2].
| Evidence Dimension | Nanowire growth orientation |
|---|---|
| Target Compound Data | <110> orientation |
| Comparator Or Baseline | GeH₄/H₂ chemistry produces <111> orientation |
| Quantified Difference | Complete switch in crystallographic orientation from <111> to <110> |
| Conditions | Vapor-Liquid-Solid (VLS) synthesis of Ge nanowires |
Why This Matters
This enables rational fabrication of nanowire superstructures with tailored geometries, a capability not possible with standard germane precursors.
- [1] Musin, I. R. Rational engineering of semiconductor nanowire superstructures. Ph.D. Dissertation, Georgia Institute of Technology (2014). View Source
- [2] Musin, I. R., et al. Chemical control of semiconductor nanowire kinking and superstructure. Nano Lett. 12(11), 5760-5765 (2012). View Source
